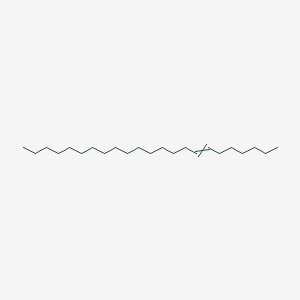
tricos-7-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricos-7-ene is a long-chain hydrocarbon with the molecular formula C23H46. It is an unsaturated hydrocarbon, specifically an alkene, characterized by a double bond located at the seventh carbon atom in the chain. This compound is known for its role as a pheromone in certain insect species, particularly in moths and flies, where it plays a crucial role in mating behaviors .
准备方法
Synthetic Routes and Reaction Conditions
Tricos-7-ene can be synthesized through various methods. One common approach involves the Wittig olefination reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, methyltriphenylphosphonium iodide can be converted to the ylide using potassium hexamethyldisilazide as the base, followed by the addition of an appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as insect pheromone glands. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions
Tricos-7-ene undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound can convert the double bond into a single bond, forming tricosane.
Substitution: The double bond can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogens (Cl2, Br2) or hydrohalic acids (HCl, HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Tricosane.
Substitution: Haloalkanes.
科学研究应用
Tricos-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactions and mechanisms.
Biology: Plays a significant role in the study of insect behavior, particularly in understanding mating and communication in moths and flies.
Industry: Used in the formulation of pheromone-based pest control products, such as traps and lures.
作用机制
Tricos-7-ene exerts its effects primarily through its role as a pheromone. In insects, it is detected by specialized olfactory receptors located on the antennae. The binding of this compound to these receptors triggers a signaling cascade that ultimately leads to behavioral responses, such as attraction or mating. The molecular targets involved include specific olfactory receptor neurons and associated signaling pathways .
相似化合物的比较
Similar Compounds
Tricos-9-ene (Muscalure): Another long-chain alkene used as a sex pheromone in houseflies.
Heptacosadiene: A compound with similar pheromone activity in certain insect species.
Uniqueness
Tricos-7-ene is unique in its specific double bond position, which imparts distinct chemical and biological properties. Its role in insect communication is highly specific, making it a valuable tool in pest management and behavioral studies .
属性
IUPAC Name |
tricos-7-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYCVIRCWSSJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
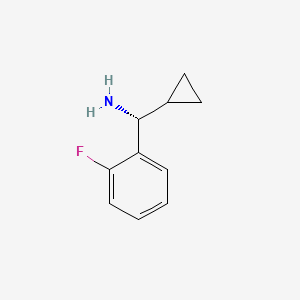
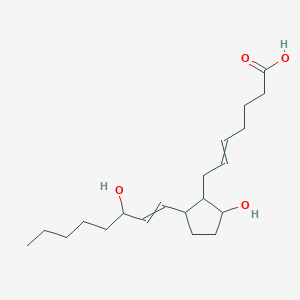
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)
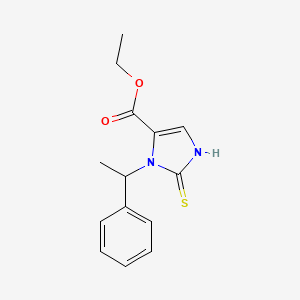
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
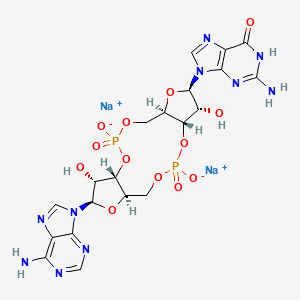
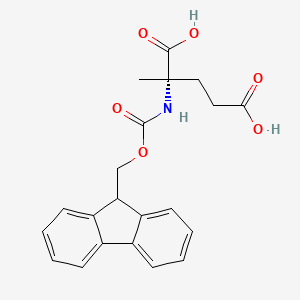
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)
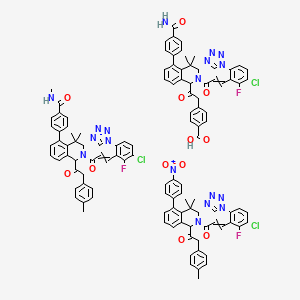
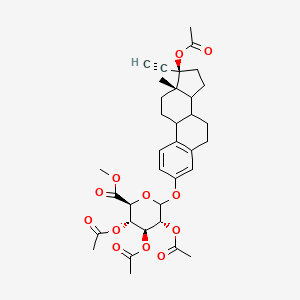
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)
